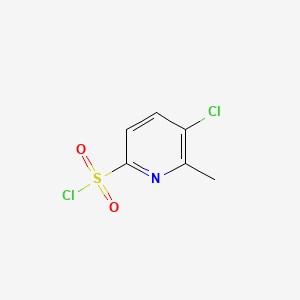

5-Chloro-6-methylpyridine-2-sulfonyl Chloride

Description

Properties

IUPAC Name |

5-chloro-6-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWMAVRNJCDLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Trichloride and Chlorine Gas Protocol

A patent by EP1048654A2 details a high-yield process using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). The reaction proceeds via nucleophilic substitution, where PCl₃ acts as both a solvent and chlorinating agent. Key steps include:

-

Reagent Ratios : 0.32 mol of 5-chloro-6-methylpyridine-2-sulfonic acid reacts with 0.75 mol PCl₃ and 0.62 mol Cl₂.

-

Temperature Profile : Initial heating to 80°C under reflux, followed by gradual temperature rise to 105–110°C during chlorine introduction.

-

Workup : Distillation to remove excess PCl₃ and phosphorus oxychloride (POCl₃), followed by toluene extraction and aqueous washing.

This method achieves 84% yield with 99.7% purity (HPLC), attributed to the synergistic effect of PCl₃ and Cl₂ in minimizing side reactions.

Alternative Chlorinating Agents

While PCl₃/Cl₂ is predominant, other agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are theorized. However, PCl₅’s solid state and aggressive handling complicate scalability, making PCl₃ preferable for industrial applications.

Oxidation of Mercaptopyridine Derivatives

Sulfonyl chlorides can also be synthesized via oxidation of thiol-containing precursors. A protocol from Synthesis of Sulfonyl Chloride Substrate Precursors employs sodium hypochlorite (NaOCl) in sulfuric acid:

-

Reaction Setup : 2-mercapto-5-chloro-6-methylpyridine (18.0 mmol) is dissolved in H₂SO₄ (50 mL) at 0°C.

-

Oxidation : NaOCl (5.7%, 180 mmol) is added dropwise over 4 hours, inducing thiol-to-sulfonyl chloride conversion.

-

Isolation : The product is precipitated, washed with diethyl ether, and dried under vacuum.

This method yields 86% but requires strict temperature control to prevent over-oxidation. The use of NaOCl offers cost advantages, though residual chlorine must be meticulously removed.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| PCl₃/Cl₂ Chlorination | PCl₃, Cl₂ | 80–110°C | 84% | 99.7% |

| NaOCl Oxidation | NaOCl, H₂SO₄ | 0–25°C | 86% | 98.5% |

The PCl₃/Cl₂ route excels in purity and scalability, whereas NaOCl oxidation is preferable for lab-scale synthesis due to milder conditions.

Industrial-Scale Production Insights

Commercial suppliers like J & K Scientific Ltd. and Energy Chemical utilize continuous-flow reactors for PCl₃/Cl₂-based synthesis, enabling throughputs exceeding 50 kg/batch. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methylpyridine-2-sulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.

Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

5-Chloro-6-methylpyridine-2-sulfonyl Chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom on the pyridine ring is highly reactive, making it a suitable candidate for substitution reactions. The sulfonyl chloride group also plays a crucial role in its reactivity, allowing for various chemical transformations.

Comparison with Similar Compounds

Electronic Effects

- The pyridine core in the target compound enhances electrophilicity compared to thiophene-based analogs (e.g., 5-chlorothiophene-2-sulfonyl chloride), where the sulfur atom contributes to electron delocalization, reducing sulfonyl chloride reactivity .

- Methoxy groups (e.g., in 5-chloro-2-methoxypyridine-3-sulfonyl chloride) act as electron-donating substituents, lowering the sulfonyl chloride’s electrophilicity compared to the methyl-substituted target compound .

Steric and Positional Effects

- Sulfonyl chloride position : In 5-chloro-2-methoxypyridine-3-sulfonyl chloride, the SO₂Cl group at C3 alters regioselectivity in coupling reactions compared to the C2-substituted target compound .

Biological Activity

5-Chloro-6-methylpyridine-2-sulfonyl chloride (CAS No. 1279213-03-4) is a compound of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and interactions with biological systems.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a chlorine atom at the 5-position, a methyl group at the 6-position, and a sulfonyl chloride group at the 2-position. The presence of these functional groups enhances its reactivity and potential for biological activity.

Synthesis Methods

The synthesis typically involves chlorosulfonation processes, where substituted pyridine derivatives are produced through diazotation of substituted 3-aminopyridines followed by substitution with sulfonyl groups. Optimization of these conditions is crucial for achieving high yields of the desired sulfonyl chlorides.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-6-methylpyridine-3-sulfonyl chloride | Chlorine at position 2; methyl at position 6 | Different position of chlorine affecting reactivity |

| 6-Methylpyridine-3-sulfonyl chloride | Sulfonyl group at position 3 | Lacks chlorine substitution at position 5 |

| Pyridine-3-sulfonyl chloride | No additional substitutions | Basic structure without additional functional groups |

This table illustrates how variations in substituents influence chemical behavior and potential applications.

Cytotoxicity Studies

Research has indicated that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies on related sulfonamides have shown promising results in inhibiting tumor growth, suggesting that further exploration of this compound could yield valuable therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of sulfonamide derivatives to target proteins. These studies often reveal how structural modifications can enhance or diminish biological activity, providing a pathway for optimizing compounds for better efficacy against specific targets .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-chloro-6-methylpyridine-2-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. Evidence from MOF functionalization studies suggests using dichloromethane as a solvent, pyridine as a base, and room-temperature reactions (24 hours) for postsynthetic modification of sulfonyl chlorides . For alternative routes, NaClO₂-mediated oxidation of thiol precursors (e.g., 6-methylpyridine-2-thiol) can yield sulfonyl chlorides under controlled acidic conditions. Optimization should focus on reaction time, stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂), and inert atmosphere to minimize hydrolysis .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : The compound is moisture-sensitive due to its sulfonyl chloride group. Store under anhydrous conditions (e.g., sealed with molecular sieves) at temperatures below 4°C. Degradation pathways include hydrolysis to sulfonic acids, which can be monitored via FT-IR (loss of S=O stretching at ~1370 cm⁻¹) or NMR (appearance of broad -SO₃H peaks). Safety guidelines recommend using glass containers with PTFE-lined caps to prevent corrosion .

Q. What analytical techniques are critical for characterizing purity and structure?

- Methodological Answer :

- NMR : Use deuterated chloroform (CDCl₃) or DMSO-d₆. Key signals include pyridine ring protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5 ppm).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients can separate hydrolyzed byproducts. ESI-MS in negative mode should show [M-Cl]⁻ peaks.

- Elemental Analysis : Confirm stoichiometry of C, H, N, S, and Cl within ±0.4% deviation .

Advanced Research Questions

Q. How can this compound be utilized in metal-organic framework (MOF) functionalization?

- Methodological Answer : Sulfonyl chlorides react with amine-functionalized MOFs (e.g., CAU-1-NH₂) to form sulfonamide linkages, enhancing porosity or catalytic activity. In one protocol, MOFs are suspended in dichloromethane with pyridine, followed by 24-hour stirring with the sulfonyl chloride. Post-synthesis, BET analysis and PXRD confirm structural integrity, while TGA monitors thermal stability up to 300°C .

Q. How to resolve contradictions in reported reactivity of sulfonyl chlorides with nucleophiles?

- Methodological Answer : Discrepancies in reaction rates or yields often arise from solvent polarity, base strength, or steric effects. For example:

- Polar aprotic solvents (e.g., DMF) accelerate SN2 mechanisms but may promote side reactions.

- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) require longer reaction times or elevated temperatures.

Systematically vary these parameters and use kinetic studies (e.g., in situ IR for real-time monitoring) to identify optimal conditions .

Q. What are the challenges in scaling up sulfonyl chloride-based reactions for high-throughput synthesis?

- Methodological Answer : Key issues include:

- Exothermicity : Use jacketed reactors with temperature control (<10°C) during chlorination.

- Byproduct management : Install scrubbers for HCl gas and optimize workup protocols (e.g., liquid-liquid extraction with NaHCO₃ to remove acidic impurities).

- Reproducibility : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.